4′-Nitrofluorescein Exhibits Inverted Solvent-Dependent Fluorescence Behavior Relative to Aminofluorescein and Unsubstituted Fluorescein
The R2− dianion of 4′-nitrofluorescein demonstrates spectral behavior opposite to that of 4′- and 5′-aminofluorescein as well as unsubstituted fluorescein. Whereas aminofluorescein dianions exhibit bright fluorescence in aprotic solvents (DMSO, acetonitrile) that is quenched upon addition of water or protonation, 4′-nitrofluorescein dianion is practically non-emissive in aprotic solvents but exhibits increased quantum yield in alcohol or aqueous media [1].
| Evidence Dimension | Solvent-dependent fluorescence emission of R2− dianion |
|---|---|
| Target Compound Data | Practically non-fluorescent in DMSO and acetonitrile; quantum yield increases in alcohol or aqueous media |
| Comparator Or Baseline | 4′-Aminofluorescein and 5′-aminofluorescein: bright fluorescence in DMSO/acetonitrile, quenched in water or upon COO− protonation |
| Quantified Difference | Opposite solvent-response polarity (turn-on in protic vs. turn-on in aprotic media) |
| Conditions | Steady-state and time-resolved fluorescence spectroscopy; quantum yield measurements in DMSO, acetonitrile, alcohols, and water |
Why This Matters
This inverted solvent-response polarity dictates that 4-nitrofluorescein-based assays must be designed specifically for aqueous or alcoholic environments, whereas aminofluorescein-based systems require aprotic conditions for optimal signal.
- [1] Mchedlov-Petrossyan, N. O.; Cheipesh, T. A.; Roshal, A. D.; Shekhovtsov, S. V.; Moskaeva, E. G.; Omelchenko, I. V. Aminofluoresceins Versus Fluorescein: Peculiarity of Fluorescence. The Journal of Physical Chemistry A 2019, 123 (41), 8860–8870. View Source
